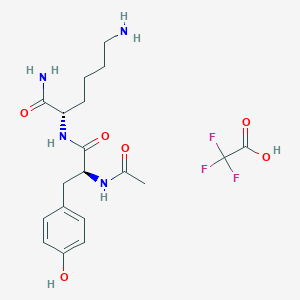

Ac-Tyr-Lys-NH2 Trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

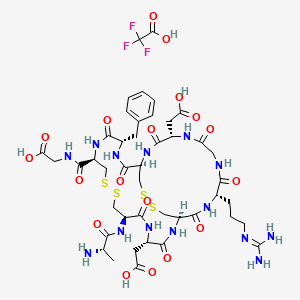

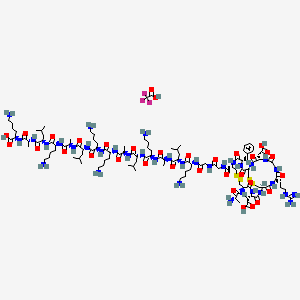

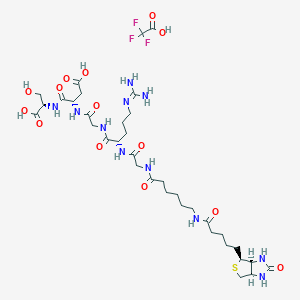

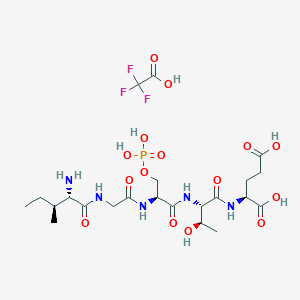

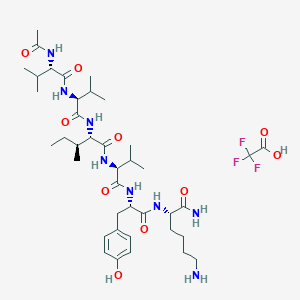

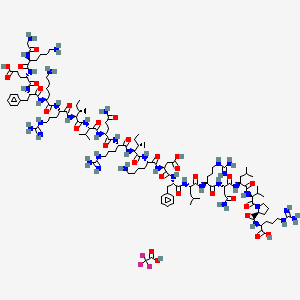

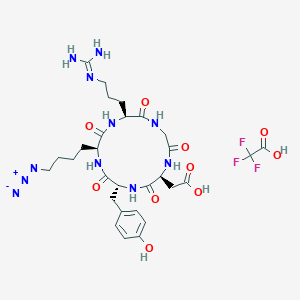

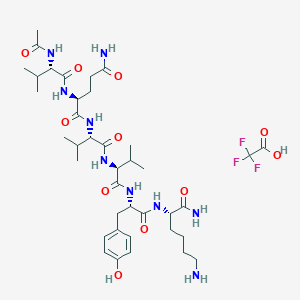

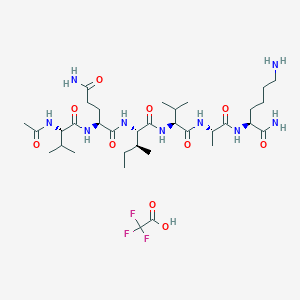

Ac-Tyr-Lys-NH2 Trifluoroacetate, also known as TFA-Tyr-Lys-NH2, is an organic compound composed of a trifluoroacetate group attached to the amino acid tyrosine, followed by the amino acid lysine and an amide group. It is a small molecule inhibitor of cellular processes, and has been used to study the structure and function of various proteins, as well as in biochemical research.

Scientific Research Applications

Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 has been used in a wide variety of scientific research applications. It has been used to study the structure and function of various proteins, including the p53 tumor suppressor protein, the nuclear receptor PPARγ, and the enzyme caspase-3. In addition, it has been used to study the regulation of gene expression, and to study the role of protein-protein interactions in signal transduction. Furthermore, it has been used to study the biochemical and physiological effects of various drugs and compounds.

Mechanism of Action

Target of Action

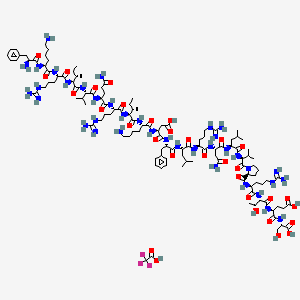

Ac-Tyr-Lys-NH2 Trifluoroacetate is a peptide compoundFor instance, α-Melanotropin (α-MSH), a peptide hormone isolated from the pituitary gland, has a similar structure . α-MSH is known to interact with melanocortin receptors, playing a principal role in pigmentation .

Mode of Action

Peptides like α-msh are known to interact with their targets (melanocortin receptors) to induce a variety of biological functions . These functions include regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects .

Biochemical Pathways

Peptides like α-msh are known to affect various biochemical pathways through their interaction with melanocortin receptors .

Result of Action

Peptides like α-msh are known to have various effects, including pigmentation, regulation of hormone release, and effects on the immune response and cardiovascular system .

Advantages and Limitations for Lab Experiments

The advantages of using Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 in lab experiments are that it is a small molecule inhibitor, which makes it easier to use than larger compounds, and it is relatively easy to synthesize. In addition, it has been used in a wide variety of scientific research applications. The limitations of using Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 in lab experiments are that the mechanism of action is not fully understood, and it is not known if it has any long-term effects.

Future Directions

There are a number of potential future directions for research into Ac-Tyr-Lys-NH2 TrifluoroacetateNH2. These include further investigation into the mechanism of action of the compound, as well as further research into the biochemical and physiological effects of the compound. In addition, further research could be conducted into the potential therapeutic applications of the compound, such as its potential anti-inflammatory, anti-apoptotic, and anti-cancer effects. Furthermore, further research could be conducted into the potential protective effects of the compound against oxidative stress. Finally, further research could be conducted into the potential use of the compound as an inhibitor of various enzymes and transcription factors.

Synthesis Methods

The synthesis of Ac-Tyr-Lys-NH2 TrifluoroacetateNH2 is a multi-step process. First, the amino acid tyrosine is reacted with trifluoroacetic anhydride in anhydrous dimethylformamide (DMF) to form the trifluoroacetylated tyrosine. This reaction is carried out at a temperature of 0°C, and the reaction is complete after one hour. The trifluoroacetylated tyrosine is then reacted with lysine in anhydrous DMF. This reaction is also carried out at 0°C, and is complete after one hour. Finally, the trifluoroacetylated tyrosine-lysine is reacted with an amide-forming reagent, such as N-methylmorpholine, in anhydrous DMF. This reaction is carried out at a temperature of 0°C and is complete after one hour.

Biochemical Analysis

Cellular Effects

Ac-Tyr-Lys-NH2 Trifluoroacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4.C2HF3O2/c1-11(22)20-15(10-12-5-7-13(23)8-6-12)17(25)21-14(16(19)24)4-2-3-9-18;3-2(4,5)1(6)7/h5-8,14-15,23H,2-4,9-10,18H2,1H3,(H2,19,24)(H,20,22)(H,21,25);(H,6,7)/t14-,15-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNOKFZJOCVPGJ-YYLIZZNMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.